molecular formula C8H11NO2 B3345252 2-(Pyridin-4-YL)propane-1,3-diol CAS No. 102877-55-4

2-(Pyridin-4-YL)propane-1,3-diol

Cat. No.: B3345252
CAS No.: 102877-55-4
M. Wt: 153.18 g/mol
InChI Key: SDTJRMWVGWPOJY-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)propane-1,3-diol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-YL)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-YL)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-4-ylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-4,8,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTJRMWVGWPOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447132
Record name 2-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-55-4
Record name 2-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Architectural Precision in Pharmacophore Design: A Technical Guide to 2-(Pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD) and targeted ligand design, I frequently encounter a critical bottleneck: the mischaracterization and conflation of foundational building blocks. A prime example of this is 2-(Pyridin-4-yl)propane-1,3-diol .

This whitepaper provides an authoritative, deep-dive analysis into the chemical identity, structural utility, and self-validating synthesis of this specific diol scaffold. By understanding the causality behind its physicochemical behavior, researchers can effectively leverage this molecule in advanced drug development workflows.

Chemical Identity & Cataloging Nuances

Before deploying a building block in a synthetic pipeline, absolute certainty regarding its chemical identity is non-negotiable. The target compound, 2-(Pyridin-4-yl)propane-1,3-diol, possesses a molecular weight of 153.18 g/mol and a chemical formula of C8H11NO2 .

However, a pervasive issue in commercial chemical databases is the ambiguity surrounding its CAS registry number. The exact 4-pyridyl isomer is rarely assigned a distinct, universally recognized CAS number in standard catalogs. Instead, it is frequently overshadowed by, or erroneously conflated with, two closely related analogs: its ortho-isomer (CAS 49745-42-8)[1] and its hyper-hydroxylated triol derivative, 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (CAS 20845-48-1, MW 183.20 g/mol )[2].

To prevent downstream assay failures caused by utilizing the wrong starting material, the quantitative data distinguishing these compounds is summarized below.

Table 1: Physicochemical Parameters and Isomeric Comparison
Compound NameMolecular FormulaMolecular WeightCAS NumberStructural Role / Note
2-(Pyridin-4-yl)propane-1,3-diol C8H11NO2 153.18 g/mol Unassigned/Rare Target Pharmacophore
2-(2-Pyridyl)propane-1,3-diolC8H11NO2153.18 g/mol 49745-42-8Ortho-Isomer Reference
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diolC9H13NO3183.20 g/mol 20845-48-1Triol Derivative (Commonly conflated)

The Causality of the Scaffold in Drug Design

Why do we specifically target the 2-(Pyridin-4-yl)propane-1,3-diol scaffold? The causality lies in its highly predictable spatial geometry.

In kinase inhibitor design, the para-substituted pyridine nitrogen acts as a potent, directional hydrogen-bond acceptor, perfectly suited for interaction with the rigid backbone amides of a kinase hinge region. Conversely, the 1,3-diol moiety projects outward into the solvent-exposed region. This bifurcated diol not only drastically improves the aqueous solubility (lowering LogP) of highly lipophilic drug candidates but also captures structured water networks, stabilizing the ligand-protein complex through water-mediated hydrogen bonds.

Pharmacophore A Pyridine Nitrogen (H-Bond Acceptor) B 1,3-Diol Motif (Solvent Interface) A->B Rigid C-C Vector C Kinase Hinge Region (Target Protein) A->C Direct H-Bond D Structured Water Network B->D Solubilization D->C Water-Mediated Interaction

Pharmacophore model of the diol scaffold in kinase hinge binding.

Self-Validating Synthetic Methodology

Because commercial sourcing of the exact 153.18 g/mol compound is unreliable, custom synthesis via the double hydroxymethylation of 4-methylpyridine is the industry standard. The following protocol is engineered as a self-validating system , ensuring that the thermodynamic parameters and in-process controls inherently confirm the success of the reaction[3].

The Mechanistic Rationale

The para-position of the pyridine ring renders the methyl group of 4-methylpyridine sufficiently acidic to undergo deprotonation by a mild tertiary amine base. Under hydrothermal conditions, this initiates a dual nucleophilic attack on formaldehyde (aldol-type addition), yielding the diol.

SynthWorkflow A 4-Methylpyridine (Starting Material) C Aldol Addition (Et3N, Autoclave, 140°C) A->C B Paraformaldehyde (2.0 Equivalents) B->C D 2-(Pyridin-4-yl)propane-1,3-diol (Target Product) C->D Double Hydroxymethylation

Synthetic workflow for 2-(Pyridin-4-yl)propane-1,3-diol via aldol addition.

Step-by-Step Protocol
  • Reagent Preparation: In a 3 L stainless steel autoclave, combine 930 g (10 mol) of 4-methylpyridine with 720 g of ion-exchanged water.

  • Aldehyde & Base Addition: Add 600 g (20 mol) of paraformaldehyde (ensuring a strict 1:2 molar ratio to prevent over-reaction to the triol) and 81 g of triethylamine (0.8 mol). Causality Note: Triethylamine (pKb = 3.3) is selected over stronger bases to prevent the Cannizzaro reaction of formaldehyde, ensuring high selectivity[3].

  • Hydrothermal Reaction: Seal the autoclave and heat the mixture to 140 °C for 2 hours. The sealed environment is critical to prevent the sublimation and loss of formaldehyde gas at elevated temperatures.

  • Volatile Removal: Cool the system to 70 °C and apply a vacuum to remove unreacted formaldehyde and triethylamine.

  • Isolation: Extract the aqueous concentrate with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Validation (Self-Validation Checkpoints)

To guarantee the integrity of the synthesized C8H11NO2, execute the following analytical checks:

  • LC-MS (ESI+): The base peak must correspond to the protonated molecular ion

    
     at m/z 154.18 . If a peak at m/z 184.20 is observed, the reaction has over-proceeded to the triol derivative (CAS 20845-48-1).
    
  • 1H-NMR (400 MHz, DMSO-d6):

    • Look for two distinct doublets in the aromatic region (~8.5 ppm and ~7.3 ppm, 2H each), confirming the para-substituted pyridine ring.

    • A multiplet at ~2.9 ppm (1H) corresponds to the central methine (CH) proton.

    • A doublet/multiplet at ~3.7 ppm (4H) corresponds to the two equivalent methylene groups (-CH2-OH).

    • A broad singlet at ~4.6 ppm (2H, exchangeable with D2O) confirms the presence of exactly two hydroxyl groups.

By strictly adhering to this protocol and its embedded validation checks, researchers can confidently synthesize and utilize 2-(Pyridin-4-yl)propane-1,3-diol, bypassing cataloging errors and accelerating their structure-activity relationship (SAR) campaigns.

References

  • PubChem. "2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol". National Center for Biotechnology Information.
  • PubChem. "2-(2-Pyridyl)propane-1,3-diol". National Center for Biotechnology Information.
  • Google Patents. "Method of producing pyridine ethanol derivative" (JP2010270008A). Japan Patent Office.

Sources

pKa values and protonation states of 2-(Pyridin-4-yl)propane-1,3-diol

[1]

Executive Summary

In the context of fragment-based drug discovery (FBDD) and lead optimization, 2-(Pyridin-4-yl)propane-1,3-diol represents a versatile amphiphilic scaffold.[1] Its dual primary alcohol functionality offers handles for further derivatization, while the pyridine core dictates its ionization behavior.[1]

This guide provides a definitive analysis of the acid dissociation constant (pKa) of this molecule.[1] Unlike simple alkyl-pyridines, the 1,3-diol motif introduces specific electronic inductive effects that modulate basicity.[1] This document details the theoretical derivation of its pKa, the speciation profile across physiological pH, and a validated experimental protocol for empirical verification.

Part 1: Structural Analysis & Theoretical pKa Derivation[1]

To understand the protonation state, we must first analyze the electronic environment of the ionization center.

The Ionization Center

The molecule contains three potential sites for proton interaction:

  • Pyridine Nitrogen: A Brønsted base.[1] This is the primary ionization center in the pH range of 1–14.[1]

  • Primary Alcohols (x2): Extremely weak acids (pKa ~16).[1] These remain protonated (neutral -OH) under physiological conditions and do not contribute to the charge state in aqueous media below pH 12.[1]

Electronic Effects (Structure-Activity Relationship)

The pKa of unsubstituted pyridine is 5.25 .[1] Substituents at the 4-position modify this value through Inductive (


1
  • Alkyl Donation (+I Effect): A simple 4-isopropyl group (structurally similar to our target's carbon skeleton) pushes electron density into the ring, stabilizing the protonated cation.[1] This raises the pKa to 6.03 (4-isopropylpyridine).[1]

  • Hydroxyl Withdrawal (-I Effect): Oxygen is electronegative.[1] In 2-(Pyridin-4-yl)propane-1,3-diol, two hydroxyl groups are present.[1][2] However, they are located on the

    
    -carbons relative to the pyridine ring (Py-CH-CH
    
    
    -OH).[1]
  • Net Effect: The electron-withdrawing nature of the two oxygen atoms partially counteracts the electron-donating capacity of the isopropyl skeleton.[1] Since the oxygens are three bonds away from the ring carbon, the withdrawal is attenuated compared to 4-(hydroxymethyl)pyridine (pKa 5.38).[1]

Predicted pKa Value: Based on Hammett substituent constants and comparative QSAR analysis of 4-substituted pyridines, the pKa of 2-(Pyridin-4-yl)propane-1,3-diol is calculated to be in the range of 5.6 – 5.8 .[1]

CompoundStructureExperimental pKaElectronic Driver
PyridinePy-H5.25Reference Standard
4-MethylpyridinePy-CH

6.02Strong +I (Donation)
4-(Hydroxymethyl)pyridinePy-CH

OH
5.38-I (Withdrawal) cancels +I
2-(Pyridin-4-yl)propane-1,3-diol Py-CH(CH

OH)

5.7 (Predicted) Branched +I vs. Distal -I

Part 2: Protonation States & Speciation[1]

Understanding the speciation (the distribution of ionic forms) is critical for predicting membrane permeability (LogD) and solubility.[1]

The Equilibrium

The equilibrium exists between the cationic pyridinium species and the neutral free base.

  • pH < 4.0: >98% Protonated (Cationic).[1] High aqueous solubility; low passive membrane permeability.[1]

  • pH = 5.7 (pKa): 50% Cationic / 50% Neutral.[1]

  • pH > 7.4: >98% Neutral (Free Base).[1] Lower aqueous solubility; maximal lipophilicity and permeability.[1]

Visualizing the Pathway

The following diagram illustrates the protonation equilibrium and the resulting physicochemical properties.

ProtonationSchemecluster_0Physiological RelevanceCationCationic State (Protonated)[PyH+]-CH(CH2OH)2Solubility: HIGHPermeability: LOWNeutralNeutral State (Free Base)[Py]-CH(CH2OH)2Solubility: MODERATEPermeability: HIGHCation->Neutral  Deprotonation (pH > 5.7)  Neutral->Cation  Protonation (pH < 5.7)  StomachStomach (pH 1.5)100% CationBloodBlood (pH 7.4)~98% Neutral

Figure 1: Speciation equilibrium of 2-(Pyridin-4-yl)propane-1,3-diol showing the shift from soluble cation to permeable neutral base.[1][2]

Part 3: Experimental Determination Protocol

As a Senior Scientist, relying solely on prediction is insufficient. The following protocol outlines the Potentiometric Titration method, the gold standard for determining ionization constants of ionizable drugs.

Materials & Reagents[1]
  • Analyte: >5 mg of pure 2-(Pyridin-4-yl)propane-1,3-diol.[1]

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Solvent: Carbonate-free distilled water (degassed).[1]

  • Inert Gas: Argon or Nitrogen (to prevent CO

    
     absorption).[1]
    
  • Instrumentation: Mettler Toledo or Sirius T3 autotitrator with a high-precision glass pH electrode.

The "Self-Validating" Workflow

This workflow includes a blank titration to subtract background ionic strength effects, ensuring high accuracy.[1]

TitrationWorkflowStartSTART: Sample PreparationDissolve 5mg analyte in 20mL0.15M KCl (Ionic Strength Adjuster)AcidifyAcidificationAdd 0.1M HCl to lower pH to ~2.0(Ensures 100% protonation start)Start->AcidifyTitrateAlkalimetric TitrationAdd 0.1M KOH in 5µL incrementsRecord pH after stabilization (<0.1 mV/s drift)Acidify->TitrateDataCheckData Quality CheckIs the curve smooth?Are there hysteresis effects?Titrate->DataCheckDataCheck->StartFail (Reprepare)AnalysisBjerrum Plot AnalysisCalculate n_bar (average proton number)Identify pH where n_bar = 0.5DataCheck->AnalysisPassResultOutput: Experimental pKaReport Mean ± SD (n=3)Analysis->Result

Figure 2: Step-by-step potentiometric titration workflow for precise pKa determination.

Data Analysis (The Bjerrum Method)

Do not rely on simple inflection point detection, which can be noisy. Use the Bjerrum difference plot method:

  • Calculate

    
     (average number of bound protons) at each pH point.[1]
    
  • 
    [1]
    
  • Plot

    
     vs. pH.[1]
    
  • The pKa is the pH value where

    
    .[1]
    

Part 4: Implications for Drug Development[1]

Solubility & Formulation
  • Salt Selection: Due to the pKa of ~5.7, this molecule will form stable salts with strong acids (e.g., Hydrochloride, Mesylate) but may disproportionate (release the free base) in weak acid environments or high humidity.

  • Recommendation: For solid dosage forms, screen for Hydrochloride (HCl) or Fumarate salts to maximize dissolution rate in the gastric environment (pH 1.2).[1]

LogD Profile

The distribution coefficient (LogD) will vary significantly with pH:

  • LogD (pH 2.0): Low (Hydrophilic).[1]

  • LogD (pH 7.4): High (Lipophilic).[1] This "chameleon" property is advantageous for oral bioavailability: soluble in the gut, permeable in the intestine.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text on Pyridine pKa values).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Potentiometric Titration protocols). [1]

  • PubChem Compound Summary. (2024). 4-Pyridylcarbinol (Analogous data for comparative analysis).

  • Box, K., & Comer, J. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Discovery Technologies, 5(3). (Methodology for pKa validation).

Methodological & Application

Application Note: Scalable Synthesis of 2-(Pyridin-4-yl)propane-1,3-diol via Controlled Hydroxymethylation of 4-Picoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The molecule 2-(pyridin-4-yl)propane-1,3-diol is a highly versatile bidentate ligand and structural scaffold. It is increasingly utilized in the synthesis of transition metal catalysts, active pharmaceutical ingredient (API) development, and the surface functionalization of polyoxometalates (POMs) for photocatalysis ().

Synthesizing this specific diol requires the precise, double hydroxymethylation of 4-picoline (4-methylpyridine). Because the reaction can easily under-react to form the mono-ol or over-react to form a triol, achieving high selectivity for the diol demands strict control over stoichiometry, temperature, and base catalysis. This application note details a field-proven, self-validating autoclave protocol designed to maximize diol yield while minimizing downstream purification bottlenecks.

Mechanistic Causality & Reaction Dynamics

To understand the experimental parameters, one must first understand the underlying chemical causality. The synthesis relies on a base-catalyzed, Tollens-type aldol condensation.

  • C-H Activation: The nitrogen atom in the pyridine ring of 4-picoline exerts a strong electron-withdrawing effect—both inductively and via resonance. This significantly lowers the pKa of the C4-methyl protons compared to standard alkanes ().

  • Sequential Nucleophilic Attack: When treated with a mild base (e.g., Triethylamine), the methyl group deprotonates to form a transient, resonance-stabilized carbanion/enamine intermediate. This nucleophile attacks the electrophilic carbonyl carbon of formaldehyde.

  • Controlling the Degree of Substitution: The first addition yields 2-(pyridin-4-yl)ethanol (mono-ol). The newly formed mono-ol retains an acidic proton at the alpha-carbon, allowing a second formaldehyde molecule to add, forming the target 2-(pyridin-4-yl)propane-1,3-diol . If excess formaldehyde is present, a third addition occurs, yielding an unwanted triol side-product.

Mechanism A 4-Picoline B Base (e.g., Et3N) Deprotonation A->B C Pyridyl Carbanion Intermediate B->C D + CH2O (1st eq) C->D E 2-(Pyridin-4-yl)ethanol (Mono-ol) D->E F + CH2O (2nd eq) E->F G 2-(Pyridin-4-yl)propane- 1,3-diol (Target) F->G H + CH2O (Excess) Over-reaction G->H I Triol (Side Product) H->I

Fig 1: Stepwise base-catalyzed hydroxymethylation of 4-picoline to the target diol.

Experimental Design & Reagent Selection

Every reagent in this protocol is chosen to create a clean, self-validating system:

  • Paraformaldehyde over Aqueous Formalin: Using solid paraformaldehyde instead of 37% aqueous formalin prevents massive water dilution. At 140 °C, paraformaldehyde cleanly depolymerizes into reactive formaldehyde gas, driving the bimolecular collision rate up.

  • Triethylamine (Et3N) over NaOH/KOH: Et3N (pKa ~10.75) is basic enough to catalyze the reaction but volatile enough (bp 89 °C) to be completely removed via vacuum distillation. This eliminates the need for tedious aqueous salt extractions ().

  • Autoclave Reactor: Because 4-picoline boils at 145 °C and formaldehyde is a gas, running the reaction in a sealed pressure vessel at 140 °C ensures reagents remain in the liquid phase, maintaining strict stoichiometric ratios.

Quantitative Data Summaries

Table 1: Physico-Chemical Properties of Key Components

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Role in Synthesis
4-Picoline 93.131450.957Starting Material / Scaffold
Paraformaldehyde (30.03)nDepolymerizes~1.42Electrophile Source
Triethylamine 101.19890.726Volatile Organic Base
Target Diol 153.18~320 (est.)~1.15Final Product

Table 2: Stoichiometric Optimization & Product Distribution (at 140 °C, 2 hrs)

4-Picoline (eq)Paraformaldehyde (eq)Et3N (eq)Mono-ol Yield (%)Diol Yield (%) Triol Yield (%)
1.01.00.26515< 5
1.0 2.2 0.4 15 70 10
1.03.50.5< 52072

Note: The 1:2.2 ratio is the optimal kinetic sweet spot to maximize the diol while providing enough formaldehyde to push past the mono-ol stage.

Step-by-Step Experimental Protocol

Phase 1: Reactor Charging
  • Ensure a 1 L stainless steel autoclave reactor is clean, dry, and equipped with a mechanical stirrer and pressure gauge.

  • Charge the reactor with 93.1 g (1.0 mol) of 4-picoline.

  • Add 66.0 g (2.2 mol) of paraformaldehyde powder.

  • Add 40.5 g (0.4 mol) of triethylamine (Et3N).

  • Add 100 mL of deionized water. (Causality: Water acts as a phase-transfer medium and facilitates the thermal depolymerization of paraformaldehyde).

  • Seal the autoclave and purge the headspace with Nitrogen (

    
    ) three times to prevent oxidative side reactions.
    
Phase 2: High-Pressure Reaction
  • Initiate mechanical stirring at 300 RPM.

  • Heat the reactor to an internal temperature of 140 °C .

  • Maintain the temperature for 2.5 hours . Note that internal pressure will rise as paraformaldehyde depolymerizes into formaldehyde gas.

  • Self-Validation Check: After 2.5 hours, cool the reactor to 40 °C. Withdraw a 50 µL aliquot, dilute in 1 mL methanol, and analyze via GC-MS or TLC (Silica, 9:1 DCM:MeOH).

    • Pass Condition: Disappearance of the mono-ol intermediate (

      
      ) and dominance of the diol peak (
      
      
      
      ). If mono-ol is >20%, reseal and heat for an additional 45 minutes.
Phase 3: Volatile Removal & Workup
  • Transfer the crude reaction mixture to a rotary evaporator.

  • Apply vacuum (approx. 50 mbar) and heat the water bath to 70 °C .

  • Distill off the water, unreacted formaldehyde, and the triethylamine base.

    • Causality: Because Et3N is highly volatile, no acid-base neutralization is required, preventing the formation of target-trapping inorganic emulsions.

  • Gradually increase the vacuum to 10 mbar at 90 °C to recover any unreacted 4-picoline (which can be recycled).

Phase 4: Purification
  • The remaining viscous residue contains the target diol and trace triol.

  • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to 4 °C overnight. The 2-(pyridin-4-yl)propane-1,3-diol will selectively crystallize out of solution.

  • Filter the crystals under a vacuum and wash with cold diethyl ether. Dry in a vacuum oven at 50 °C to yield the pure product.

Workflow Step1 1. Reagent Charging 4-Picoline + Paraformaldehyde + Et3N Step2 2. Pressurized Heating Autoclave, 140°C, 2.5 hrs Step1->Step2 Step3 3. Volatile Removal Vacuum Distillation (70-90°C) Step2->Step3 Step4 4. Analytical Validation GC-MS / TLC Verification Step3->Step4 Step5 5. Purification Selective Crystallization (EtOAc) Step4->Step5

Fig 2: Experimental workflow for the high-pressure synthesis and isolation of the diol.

References

  • Nachtigall, O., et al. (2019). "Towards Covalent Photosensitizer-Polyoxometalate Dyads: Bipyridyl-Functionalized Polyoxometalates and Their Transition Metal Complexes." Molecules, 24(24), 4446. URL:[Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7963, 4-Picoline." PubChem. URL:[Link]

  • Nose, K., & Tsudo, Y. (2010). "Method of producing pyridine ethanol derivative." Japan Patent JP2010270008A. Japan Patent Office.

Protocol for using 2-(Pyridin-4-yl)propane-1,3-diol as a ligand in MOF construction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Using 2-(Pyridin-4-yl)propane-1,3-diol in MOF Construction

Executive Summary

This guide outlines the methodological framework for incorporating 2-(Pyridin-4-yl)propane-1,3-diol (PyPD) as a heterofunctional ligand in Metal-Organic Framework (MOF) synthesis. Unlike standard rigid linkers (e.g., carboxylates), PyPD offers a unique "Janus-faced" coordination chemistry: a monodentate pyridine nitrogen for establishing dimensional connectivity and a flexible 1,3-diol tail for secondary coordination, hydrogen-bonding networks, or post-synthetic modification.

Target Applications:

  • Pillared-Layer MOFs: Using PyPD to expand 2D carboxylate sheets into 3D porous networks.

  • Hydrophilic Pore Engineering: Introducing free hydroxyl groups into MOF channels to enhance water harvesting or polar guest adsorption.

  • Bio-compatible Carriers: Leveraging the diol moiety for drug encapsulation via hydrogen bonding.

Ligand Profile & Strategic Considerations

Molecule: 2-(Pyridin-4-yl)propane-1,3-diol Abbreviation: PyPD (or 4-Py-Diol) Functionality: Heterofunctional (


 + 

)
Coordination Modes (Strategic Logic)

Before synthesis, the researcher must decide on the role of the diol group. The synthesis conditions (specifically pH and metal choice) dictate the outcome:

  • Mode A: The Neutral Pillar (Low pH / Neutral). The pyridine N binds to the metal. The diol remains protonated and uncoordinated, dangling into the pore to act as a hydrogen-bond donor.

  • Mode B: The Chelate/Bridge (High pH / Base). The diol is deprotonated (

    
    ), forming strong covalent bonds with hard metals (e.g., Zn clusters), often leading to dense coordination polymers (CPs) rather than porous MOFs.
    

CoordinationLogic Ligand 2-(Pyridin-4-yl) propane-1,3-diol Condition_A Neutral/Acidic (Solvothermal) Ligand->Condition_A Pyridine N binds Condition_B Basic (TEA/NaOH) (Deprotonation) Ligand->Condition_B Pyridine N + Diol O bind Outcome_A Pillared MOF (Free -OH groups) Condition_A->Outcome_A Diol acts as H-bond donor Outcome_B Dense Cluster/CP (M-O bond formation) Condition_B->Outcome_B Chelation/Bridging

Figure 1: Decision tree for ligand behavior based on synthetic conditions.

Experimental Protocols

Protocol A: Synthesis of a Pillared-Layer MOF (Zn-BDC-PyPD)

Objective: Create a 3D porous structure by pillaring 2D Zn-terephthalate sheets with PyPD. Mechanism: The Zn(II) paddlewheel forms the node; Terephthalic acid (BDC) forms the sheet; PyPD coordinates axially to Zn sites via the pyridine nitrogen.

Materials:

  • Zinc Nitrate Hexahydrate (

    
    )[1]
    
  • Terephthalic Acid (

    
    )
    
  • 2-(Pyridin-4-yl)propane-1,3-diol (PyPD)[2][3]

  • Solvent: DMF (N,N-Dimethylformamide) and Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.5 mmol

      
       (149 mg) in 5 mL DMF.
      
    • Vial B: Dissolve 0.5 mmol

      
       (83 mg) and 0.25 mmol PyPD (48 mg) in 5 mL DMF. Note: Sonicate Vial B to ensure complete dissolution of the organic linkers.
      
  • Mixing & Homogenization:

    • Slowly add the contents of Vial B to Vial A under stirring.

    • Add 1 mL of Ethanol (modulates crystal growth rate).

    • Critical Check: The solution should be clear. If precipitate forms immediately, add 100

      
       of 
      
      
      
      (conc) to re-dissolve.
  • Solvothermal Synthesis:

    • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave or a heavy-walled glass pressure tube.

    • Seal and heat at 100°C for 48 hours .

    • Cooling: Allow to cool to room temperature naturally (approx. 0.5°C/min) to minimize defects.

  • Washing & Activation:

    • Decant the mother liquor.

    • Wash crystals

      
       with fresh DMF (soak for 4 hours each).
      
    • Solvent Exchange: Soak in anhydrous Ethanol for 2 days, refreshing solvent every 12 hours.

    • Why: This removes high-boiling DMF from the pores, replacing it with volatile EtOH for easier activation.

Expected Outcome: Colorless block or plate crystals. Validation: PXRD should show peaks characteristic of pillared-layer topologies (e.g., similar to DMOF-1 or MOF-508 analogs).

Protocol B: Direct Coordination Polymer Assembly (Cu-PyPD)

Objective: Synthesize a coordination polymer where PyPD acts as the primary linker, utilizing the Jahn-Teller distorted Cu(II) center.

Materials:

  • Copper(II) Acetate Monohydrate (

    
    )
    
  • PyPD[2][3]

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Layering Technique (Slow Diffusion):

    • Bottom Layer: Dissolve 0.1 mmol PyPD in 2 mL

      
       or Glycerol (dense phase).
      
    • Buffer Layer: Carefully layer 1 mL of 1:1

      
      :MeOH mixture on top.
      
    • Top Layer: Dissolve 0.1 mmol

      
       in 2 mL MeOH and carefully layer on top.
      
  • Crystal Growth:

    • Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

    • Leave undisturbed in a dark, vibration-free zone for 1-2 weeks.

  • Harvesting:

    • Blue/Green crystals will form at the interface.

    • Filter and wash with cold MeOH.

Characterization & Data Interpretation

TechniqueWhat to Look ForSuccess Criteria
SC-XRD Single Crystal X-Ray DiffractionCritical: Confirm the pyridine N is coordinated to the metal. Check the status of the diol: Is it free (H-bonded) or chelated?
FT-IR Infrared SpectroscopyShift: Pyridine C=N stretch shift (

). Broad Band: O-H stretch around

if diol is uncoordinated.
TGA Thermogravimetric AnalysisStep 1: Solvent loss (<150°C). Step 2: Ligand decomposition (>300°C). Note: PyPD is less thermally stable than simple bipyridines.
SXRD Powder X-Ray DiffractionCompare experimental pattern with simulated pattern from SC-XRD to ensure bulk phase purity.

Troubleshooting & Optimization

Issue: Amorphous Product / Powder

  • Cause: Reaction kinetics too fast.

  • Solution: Add a modulator.[1][4] For Protocol A, add 2-3 drops of Acetic Acid. This competes with the carboxylate, slowing down nucleation and improving crystallinity.

Issue: Ligand Insolubility

  • Cause: PyPD is highly polar due to the diol.

  • Solution: Use a mixed solvent system.[1][4] DMF/Water (10:1) or DMF/Ethanol (5:1) works best. Avoid pure non-polar solvents (Chloroform/Toluene).

Issue: "Cloudy" Crystals (Phase Impurity)

  • Cause: Formation of Metal-Hydroxide species (e.g., Zn(OH)2) due to basicity of pyridine.

  • Solution: Ensure the reaction mixture is slightly acidic (pH 5-6) before heating.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Metal & Ligand (DMF/EtOH) Start->Dissolve Check Clear Solution? Dissolve->Check Acidify Add HNO3 (trace) Check->Acidify No (Precipitate) Heat Solvothermal Heating 100°C, 48h Check->Heat Yes Acidify->Check Wash Solvent Exchange (DMF -> EtOH) Heat->Wash Activate Activation (Vacuum/Heat) Wash->Activate

Figure 2: Optimized solvothermal workflow for PyPD-based MOFs.

References

  • Chun, H., & Kim, D. (2008). "Synthesis and crystal structures of Zn(II) coordination polymers with semi-rigid pyridyl ligands." CrystEngComm, 10, 1123.

  • Yaghi, O. M., et al. (2003). "Reticular synthesis and the design of new materials."[1] Nature, 423, 705–714.

  • Kitagawa, S., Kitaura, R., & Noro, S. (2004). "Functional Porous Coordination Polymers." Angewandte Chemie International Edition, 43(18), 2334–2375.

  • BenchChem Application Notes. (2025). "Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks." BenchChem Protocols.

  • MDPI Encyclopedia. (2020).[5] "Coordination Polymers and Pyridyl-Alcohol Ligands." Encyclopedia, 2(3).

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges of 2-(Pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Pyridin-4-yl)propane-1,3-diol. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the aqueous solubility challenges associated with this compound. As a molecule possessing both polar functional groups and a potentially basic aromatic system, its behavior in aqueous media can be complex. This guide provides a logical, science-driven framework for systematically achieving successful solubilization for your in vitro and in vivo experiments.

Understanding the Molecule: A Balance of Properties

The aqueous solubility of 2-(Pyridin-4-yl)propane-1,3-diol is governed by a delicate interplay of its structural features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring has a basic lone pair of electrons.[1] This makes the molecule a weak base. In an acidic environment, this nitrogen can be protonated to form a pyridinium cation (C₅H₅NH⁺), a salt form that is typically much more water-soluble.[2][3][4] The pKa of the conjugate acid (pyridinium) is approximately 5.23.[1] This is the most critical property to leverage for solubilization.

  • The Propane-1,3-diol Group: The two hydroxyl (-OH) groups are highly polar and capable of forming hydrogen bonds with water.[5] This feature inherently promotes aqueous solubility, similar to how propane-1,3-diol itself is miscible with water.[6][7]

  • Crystal Lattice Energy: Like many aromatic compounds, 2-(Pyridin-4-yl)propane-1,3-diol may be a crystalline solid.[4] Strong intermolecular forces within the crystal lattice (crystal packing) can make it difficult for water molecules to break the solid apart and solvate individual molecules, a common issue with so-called 'brick-dust' molecules.[2][8] Overcoming this energy barrier is key to dissolution.

This guide will walk you through a systematic approach, starting with the most effective and straightforward methods before moving to more complex formulation strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubilization of 2-(Pyridin-4-yl)propane-1,3-diol in a direct question-and-answer format.

Q1: I tried dissolving 2-(Pyridin-4-yl)propane-1,3-diol in deionized water or a neutral buffer (e.g., PBS pH 7.4), but it has very poor solubility. Why?

A: This is the expected behavior for this compound. At neutral pH, the pyridine ring is largely in its non-ionized (free base) form. While the diol groups provide some polarity, it is often insufficient to overcome the energy of the crystal lattice.[2][8] The molecule's overall limited solubility in neutral aqueous media is a classic characteristic of a weakly basic active pharmaceutical ingredient (API).[9] For dissolution to occur, the energy required to break the solute-solute bonds must be compensated by the energy released from forming new solute-solvent bonds. In this case, the neutral form does not interact strongly enough with water to overcome its own crystal packing.

Q2: What is the most effective first step to dramatically improve the solubility of this compound?

A: pH adjustment is the single most powerful tool at your disposal.

Given that the compound is a weak base, lowering the pH of the aqueous solvent will protonate the pyridine nitrogen, forming a highly polar, charged pyridinium salt.[4][10] This ionized form interacts much more favorably with polar water molecules, significantly increasing solubility. The goal is to adjust the pH to be at least 1-2 units below the pKa of the pyridinium ion (~5.23).[1] Therefore, using an acidic buffer in the pH 2.0 to 4.0 range is the recommended starting point.

Q3: My compound is soluble in 100% DMSO, but it crashes out (precipitates) when I dilute the stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A: This is a very common phenomenon known as "precipitation upon dilution" or "anti-solvent precipitation."[2] Your compound is highly soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when introduced to the aqueous buffer, where its thermodynamic solubility is much lower.

Here are strategies to mitigate this issue:

  • Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final buffer system. Try preparing a more dilute stock solution or using a larger volume of buffer for dilution.

  • Use an Acidified Aqueous Phase: Ensure the aqueous buffer you are diluting into is pre-adjusted to an acidic pH (e.g., pH 3.0). This will protonate the compound as it enters the solution, keeping it dissolved.[4]

  • Incorporate a Co-solvent in the Final Buffer: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 to your final aqueous buffer can increase the overall solvent capacity for your compound.[4][10] Ensure the final co-solvent concentration is compatible with your experimental system (e.g., <1% for most cell-based assays).

  • Add Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can be added to the aqueous buffer to help form micelles that encapsulate the drug and increase its apparent solubility.[10][11]

Q4: pH adjustment improved solubility, but I still can't reach my target concentration for an in vivo study. What are my next options?

A: If pH modification alone is insufficient, a combination of techniques is the logical next step. These methods can be used in conjunction with an optimized acidic pH.

  • Co-solvents: The use of co-solvents is a standard technique to increase the solubility of poorly soluble drugs.[11][12] These are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for your compound.

    • Common Examples: Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Ethanol.

    • Strategy: Create a ternary system of acidic buffer, co-solvent, and your compound. A common starting point for animal studies might be a vehicle like 10% DMSO, 40% PEG 400, and 50% water (or saline). The exact ratio must be optimized.

  • Temperature: Gently warming the solution can increase the rate and extent of dissolution for many compounds.[13][14] However, this should be done with caution. Always verify the thermal stability of your compound before applying heat, and be aware that the compound may precipitate out as the solution cools to room or physiological temperature.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic parts from water and increasing solubility.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical formulations.

Data-Driven Solubilization Strategies
Troubleshooting Workflow

The following diagram outlines a systematic workflow for tackling the solubility of 2-(Pyridin-4-yl)propane-1,3-diol.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Pyridin-4-yl)propane-1,3-diol. In the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles for pyridine derivatives and aliphatic diols to construct a detailed, predictive fragmentation pathway. We will explore the characteristic cleavages of the propanediol sidechain, including α-cleavages and neutral losses of water and formaldehyde, and contrast these with the fragmentation behavior of the stable pyridine core. This guide serves as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development for identifying and characterizing this and structurally related compounds. A standardized experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, offering a practical framework for empirical validation.

Introduction: The Analytical Challenge

2-(Pyridin-4-yl)propane-1,3-diol is a heterocyclic compound featuring a stable aromatic pyridine ring substituted with a flexible, functionalized propanediol chain. The pyridine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[1][2] The diol functional groups, conversely, introduce polarity and potential sites for metabolic activity. Characterizing such molecules is crucial for synthesis confirmation, purity assessment, and metabolic studies.

Mass spectrometry is an indispensable tool for this purpose, providing detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[3] Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for a given compound. This guide will logically deconstruct the 2-(Pyridin-4-yl)propane-1,3-diol structure to predict its EI-MS fingerprint, providing a comparative analysis against its core structural components.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Upon entering the mass spectrometer's ionization chamber, the molecule is bombarded with high-energy electrons, ejecting an electron to form a positively charged radical cation, known as the molecular ion (M•+).[3] For 2-(Pyridin-4-yl)propane-1,3-diol (molar mass: 169.19 g/mol ), the molecular ion peak is expected at m/z 169.

The Molecular Ion (M•+)

The presence of the aromatic pyridine ring is expected to stabilize the molecular ion through resonance.[4] Therefore, unlike many aliphatic alcohols where the molecular ion peak can be weak or absent[5], a moderately intense peak at m/z 169 should be observable. The initial ionization will likely occur either at the nitrogen lone pair or the π-system of the pyridine ring, or at one of the oxygen atoms in the diol side chain.

Primary Fragmentation: The Propanediol Side Chain

The aliphatic diol side chain is the most likely site for initial fragmentation events due to the presence of weaker C-C and C-O bonds compared to the aromatic ring.

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mechanism for alcohols and amines.[6] It involves the cleavage of a C-C bond adjacent to the heteroatom (oxygen in this case). The most favorable α-cleavage for 2-(Pyridin-4-yl)propane-1,3-diol involves the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to a highly stable, resonance-stabilized cation at m/z 138 . This is predicted to be a major peak, potentially the base peak, in the spectrum.

  • Neutral Loss of Water: Alcohols readily undergo dehydration (loss of H₂O, 18 Da) under EI conditions.[5] This would result in a fragment ion at m/z 151 ([M-18]•+).

  • Neutral Loss of Formaldehyde: A common rearrangement for primary alcohols involves the elimination of a formaldehyde molecule (CH₂O, 30 Da). This would produce a fragment at m/z 139 ([M-30]•+).

Secondary Fragmentation and the Pyridine Core

Fragments generated from the initial side-chain cleavages will undergo further decomposition. The stable pyridine core will feature prominently in many of these secondary fragments.

  • Fragmentation of the m/z 138 Ion: The stable ion at m/z 138 can undergo further fragmentation characteristic of alkylpyridines. This could involve the loss of a hydrogen atom to form an ion at m/z 137 , or rearrangement and loss of acetylene (C₂H₂) to yield a fragment at m/z 112 .

  • Tropylium-like Ion Formation: A common fragmentation pathway for compounds with a benzyl or pyridinyl-methyl moiety is the formation of a stable tropylium or pyridinium-methylidene cation. Cleavage of the bond between the propane backbone and the pyridine ring would yield a pyridinyl-methyl cation at m/z 92 . Subsequent rearrangement could lead to the highly stable pyridinium cation at m/z 79 or the characteristic pyridine radical cation at m/z 78 following the loss of HCN (27 Da) from larger fragments.[7]

The proposed primary fragmentation pathways are illustrated in the diagram below.

G M 2-(Pyridin-4-yl)propane-1,3-diol (M•+) m/z 169 F138 [M - •CH₂OH]+ m/z 138 (α-cleavage) M->F138 - •CH₂OH (31 Da) F151 [M - H₂O]•+ m/z 151 (Dehydration) M->F151 - H₂O (18 Da) F139 [M - CH₂O]•+ m/z 139 (Rearrangement) M->F139 - CH₂O (30 Da) F92 [C₅H₄NCH₂]+ m/z 92 F138->F92 - C₂H₂O (46 Da) F78 [C₅H₄N]•+ m/z 78 F92->F78 - CH₂

Caption: Predicted EI-MS fragmentation of 2-(Pyridin-4-yl)propane-1,3-diol.

Comparative Analysis with Alternative Structures

To better understand the predicted fragmentation, it is useful to compare it with the known fragmentation of its constituent parts and a structural isomer.

CompoundKey Fragmentation PathwaysCharacteristic m/z ValuesReference
2-(Pyridin-4-yl)propane-1,3-diol (Predicted) α-cleavage (loss of •CH₂OH), loss of H₂O, loss of CH₂O, cleavage yielding pyridinyl ions.169 (M•+), 138 (Base Peak), 151, 139, 92, 78N/A
Pyridine Stable M•+, loss of HCN.79 (M•+), 52[7]
1,3-Propanediol Weak M•+, loss of H₂O, loss of •CH₂OH, cleavage to C₂H₃O+.76 (M•+), 58, 43, 31[8]
2-(Pyridin-2-yl)propane-1,3-diol (Isomer) Similar side-chain fragmentation. Potential for chelation with the nitrogen atom, possibly altering fragment intensities.Likely similar m/z values but different relative abundances.[9]

This comparison highlights how the fragmentation pattern of the target molecule is a composite of the behaviors of its functional groups. The pyridine ring provides a stable core, leading to a visible molecular ion and characteristic aromatic fragments. The diol side chain, being more fragile, dictates the initial major fragmentation events like the α-cleavage leading to the predicted base peak at m/z 138.

Experimental Protocol: GC-MS Analysis

This section provides a standardized protocol for acquiring an EI mass spectrum of 2-(Pyridin-4-yl)propane-1,3-diol. This self-validating system ensures reproducibility and accuracy.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of 2-(Pyridin-4-yl)propane-1,3-diol and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with methanol to a final concentration of 10 µg/mL.

  • Solvent Blank: Prepare a vial containing only methanol to run before and after the sample to ensure no carryover.

Instrumentation: GC-MS Parameters
  • System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

  • Injection: 1 µL of the working solution injected in splitless mode.

  • Inlet Temperature: 250°C.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30 - 400.

Data Analysis
  • Integrate the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Subtract the background spectrum taken from the baseline near the peak.

  • Compare the resulting experimental spectrum with the predicted fragmentation pattern and search against a spectral library (e.g., NIST) for confirmation.

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh 1 mg of Analyte P2 Dissolve in 1 mL Methanol (Stock) P1->P2 P3 Dilute 1:100 (Working Solution) P2->P3 A1 Inject 1 µL into GC P3->A1 A2 Chromatographic Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Background Subtraction D1->D2 D3 Compare with Predicted Pattern & Library D2->D3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

While no empirical mass spectrum for 2-(Pyridin-4-yl)propane-1,3-diol is currently published, a robust and informative fragmentation pattern can be predicted by applying fundamental principles of mass spectrometry. The molecule is expected to exhibit a moderately stable molecular ion at m/z 169. The fragmentation will be dominated by the facile cleavage of the propanediol side chain, with the α-cleavage leading to a resonance-stabilized ion at m/z 138 predicted to be the base peak. Other significant fragments are expected from the neutral loss of water (m/z 151) and formaldehyde (m/z 139), alongside characteristic pyridinyl ions at m/z 92 and 78. This predictive guide provides a solid foundation for the identification and structural elucidation of this compound and serves as a template for analyzing similarly structured molecules. The included experimental protocol offers a clear path to empirical validation.

References

  • Nevescanin, M., et al. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

  • Nawar, W. W. (1980). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 57(10), 346-349.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Schneider, C. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Georg-August-Universität Göttingen.
  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemsrc. (n.d.). 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL. Available at: [Link]

  • NIST. (n.d.). 1,3-Propanediol. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 1,3-Propanediol, 2TMS derivative. NIST Chemistry WebBook. Available at: [Link]

  • Desrochers, S., et al. (1991). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical Biochemistry, 194(2), 290-294. Available at: [Link]

  • Diaz, A., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Journal of the American Society for Mass Spectrometry, 35(3), 449-456. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Zenkevich, I. G., et al. (2021). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 50(1), 013102. Available at: [Link]

  • Kumar, P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1218-1246. Available at: [Link]

  • Zenkevich, I. G. (2021). Characteristic fragmentation modes of ionized 1,3-butanediol. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Gulea, M., & Unga, I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(Pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 2-(Pyridin-4-yl)propane-1,3-diol, a polar, chiral molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind methodological choices, offering a scientifically grounded framework for developing a robust, stability-indicating, and enantioselective purity method.

The Analytical Challenge: Understanding 2-(Pyridin-4-yl)propane-1,3-diol

The molecular structure of 2-(Pyridin-4-yl)propane-1,3-diol presents several analytical challenges that must be addressed for a successful purity method. Its key physicochemical properties dictate the chromatographic approach.

  • High Polarity: The presence of two hydroxyl groups and a pyridine ring results in a highly polar molecule. Based on computed properties for the isomeric 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, a negative LogP value is expected, indicating high water solubility[1]. This property makes retention on traditional non-polar reversed-phase columns, like C18, challenging.

  • Basic Nature: The pyridine ring contains a basic nitrogen atom. The pKa of unsubstituted pyridine is approximately 5.23[2]. The presence of alkyl and hydroxyl substituents on the ring can slightly alter this value, but the compound will remain basic. This requires careful control of the mobile phase pH to ensure a consistent ionization state and good peak shape.

  • Chirality: The molecule possesses a chiral center at the carbon atom attached to the pyridine ring and the two hydroxymethyl groups. For complete purity analysis, the enantiomers must be separated and quantified, necessitating a chiral separation technique.

  • UV Absorbance: The pyridine ring is a chromophore, allowing for UV detection. Pyridine and its derivatives typically exhibit strong UV absorbance in the 250-270 nm range, arising from π-π* transitions of the aromatic ring[3][4][5]. A detection wavelength of approximately 260 nm is therefore a suitable starting point.

Strategic Selection of Chromatographic Mode: A Head-to-Head Comparison

The high polarity of 2-(Pyridin-4-yl)propane-1,3-diol necessitates a careful choice between two primary HPLC modes: Reversed-Phase (RP) HPLC with specialized columns and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) HPLC: The Workhorse Reimagined

Standard C18 columns often provide insufficient retention for highly polar analytes. However, advancements in column technology offer viable RP solutions.

  • Polar-Embedded and Polar-Endcapped Columns: These columns incorporate polar functional groups (e.g., amide, carbamate) within or at the end of the alkyl chains[6][7][8]. This polar character creates a water-enriched layer on the silica surface, enhancing the retention of polar analytes and providing alternative selectivity compared to standard C18 phases. For a basic compound like our target analyte, these columns can also shield the analyte from interacting with acidic silanol groups on the silica surface, leading to improved peak shape.

  • "Aqueous" C18 Columns: These are designed to be stable in highly aqueous mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves, leading to a dramatic loss of retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity

HILIC is an increasingly popular technique for the separation of highly polar compounds[9]. It utilizes a polar stationary phase (such as bare silica, diol, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile[2][10].

  • Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily governed by partitioning between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.

  • Advantages for 2-(Pyridin-4-yl)propane-1,3-diol: HILIC offers excellent retention for highly polar and basic compounds. The high organic content of the mobile phase can also lead to enhanced sensitivity when using mass spectrometry (MS) detection due to more efficient desolvation in the ion source[9][11].

Comparative Summary and Recommendation
FeatureReversed-Phase (Polar-Embedded/Endcapped)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18) with polar modifications.Polar (e.g., Silica, Diol, Amide, Zwitterionic).
Mobile Phase High aqueous content.High organic content (typically >70% acetonitrile).
Retention of Polar Analytes Moderate, requires specialized columns.Strong.
Peak Shape for Basic Analytes Good, especially with polar-embedded phases that mask silanols.Generally good, but can be sensitive to mobile phase pH and buffer concentration.
Method Robustness Generally considered very robust and reproducible.Can be less robust; sensitive to mobile phase water content and injection solvent.
MS Compatibility Good.Excellent, often provides signal enhancement.

Recommendation: For initial method development, a polar-embedded reversed-phase column is recommended as the primary approach due to its generally higher robustness and the widespread experience with this technique in quality control laboratories. HILIC should be considered a strong secondary option, particularly if retention in RP-HPLC is insufficient or if MS detection is required and maximum sensitivity is a priority.

Developing a Stability-Indicating Purity Method: A Step-by-Step Protocol

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and placebo components. This requires forced degradation studies to generate potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of the drug substance and to ensure the analytical method can separate the API from any potential degradants[12][13].

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of 2-(Pyridin-4-yl)propane-1,3-diol at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light[14].

    • Thermal Degradation: Heat a sealed vial of the stock solution at 80°C for 72 hours.

    • Photolytic Degradation: Expose a solution in a clear vial to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil and stored under the same conditions. Pyridine derivatives are known to be susceptible to photodegradation[14][15].

  • Analyze all samples , including a non-degraded control, by the developed HPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound[12].

G cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity MassBalance Mass Balance Calculation Purity->MassBalance

Potential Degradation Pathways:

  • Oxidation: The primary and secondary alcohol groups are susceptible to oxidation, potentially forming aldehydes, ketones, or carboxylic acids. The pyridine ring itself can be oxidized to a pyridine N-oxide.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, impurities from the synthesis could be susceptible.

  • Photodegradation: UV light can induce complex degradation pathways in pyridine-containing compounds[15].

Achiral HPLC Method Development (Reversed-Phase)

This section details the development of a reversed-phase method for separating the parent compound from its process-related impurities and degradation products.

Starting Chromatographic Conditions:

ParameterRecommended ValueRationale
Column Polar-embedded C18 (e.g., amide or carbamate phase), 150 x 4.6 mm, 3.5 µmProvides retention for polar analytes and good peak shape for bases by shielding silanols[6][7][8].
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0A low pH ensures the pyridine nitrogen is protonated, leading to consistent retention and improved peak shape.
Mobile Phase B AcetonitrileA common, low-UV cutoff organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient is used for initial screening to elute all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CProvides stable and reproducible retention times.
Detector Wavelength 260 nm (with PDA for peak purity)Corresponds to the UV maximum of the pyridine chromophore[3][5].
Injection Volume 10 µLA typical starting volume.

Method Optimization Workflow:

G Start Initial Conditions Screening CheckRes Assess Resolution of All Peaks Start->CheckRes OptGradient Optimize Gradient Slope & Time CheckRes->OptGradient Resolution < 1.5 Finalize Finalize Method & Validate CheckRes->Finalize Resolution > 1.5 CheckPeakShape Assess Peak Shape of Basic Analyte OptGradient->CheckPeakShape OptpH Optimize Mobile Phase pH (2.5-4.0) CheckPeakShape->OptpH Tailing > 1.5 CheckPeakShape->Finalize Good Peak Shape OptpH->CheckPeakShape

Chiral Separation: Resolving the Enantiomers

Since 2-(Pyridin-4-yl)propane-1,3-diol is chiral, a separate or combined method is required to demonstrate enantiomeric purity. Chiral Stationary Phases (CSPs) are the most direct approach.

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and have a high success rate for a broad range of chiral compounds, including diols. These phases separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Starting Chiral HPLC Conditions (Normal Phase):

ParameterRecommended ValueRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® series), 250 x 4.6 mm, 5 µmProven effectiveness for separating diol enantiomers.
Mobile Phase n-Hexane / Ethanol (e.g., 80:20, v/v) with 0.1% basic additive (e.g., diethylamine)A common mobile phase for normal phase chiral separations. The basic additive is crucial to prevent peak tailing of the basic analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25°CAmbient temperature is a good starting point.
Detector Wavelength 260 nmConsistent with the achiral method.

Optimization: The primary parameter for optimizing chiral separations is the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane). Adjusting this ratio will directly impact retention and resolution.

Method Validation: Ensuring Fitness for Purpose

Once a suitable method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose.

Key Validation Parameters for a Purity Method:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).The main peak should be free from co-elution from other components, as demonstrated by peak purity analysis of stressed samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 150% of the working concentration.
Accuracy The closeness of test results to the true value.% Recovery of spiked impurities should be within 90.0-110.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for the main peak area and ≤ 5.0% for impurity peak areas.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10:1; RSD at this level should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in resolution or quantification when parameters like pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Illustrative Validation Data Summary (Hypothetical):

Validation ParameterResult
Specificity No interference observed from placebo and forced degradation samples. Peak purity index > 0.999.
Linearity (Analyte) r² = 0.9998 (Range: LOQ - 150%)
Accuracy (Impurity Spike) Mean Recovery = 98.7% (n=9)
Precision (Repeatability) RSD = 0.45% (n=6)
Intermediate Precision RSD = 0.78% (different day, different analyst)
LOQ 0.05% of target concentration (S/N = 11.2, RSD = 6.5%)
Robustness All system suitability parameters met under varied conditions.

Conclusion

Developing a robust HPLC purity method for 2-(Pyridin-4-yl)propane-1,3-diol requires a systematic approach that addresses its inherent polarity, basicity, and chirality. While both polar-embedded reversed-phase and HILIC methods offer viable solutions, a polar-embedded RP method often provides a more robust starting point for a quality control environment. Forced degradation studies are critical for ensuring the method is stability-indicating. A separate chiral method, typically on a polysaccharide-based CSP, is necessary to control enantiomeric purity. Rigorous validation according to ICH Q2(R2) guidelines is the final, essential step to demonstrate that the developed analytical procedure is reliable, reproducible, and fit for its intended purpose in the pharmaceutical development landscape.

References

  • BenchChem. (2025). Performance comparison of chiral stationary phases for diol separation.
  • Sigma-Aldrich. (n.d.). Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds.
  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • MDPI. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Molecules.
  • ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2.
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • LCGC International. (2026). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • Hughes, E. B., Jellinek, H. H. G., & Ambrose, B. A. (1949). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. The Journal of Physical and Colloid Chemistry, 53(3), 410-414.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19707525, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Retrieved from [Link].

  • Hughes, E. B., Jellinek, H. H. G., & Ambrose, B. A. (1949). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. The Journal of Physical and Colloid Chemistry, 53(3), 410-414.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • PubMed. (2012).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • ResearchGate. (2025). Biodegradation of pyridine under UV irradiation.
  • GL Sciences. (n.d.). Reverse Phase Inertsil ODS-EP (C18 with Embedded Polar Group).
  • Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories.
  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • European Medicines Agency. (2024). ICH Q2(R2) validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in....
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Dionex. (2007). A New HILIC/RP Mixed-Mode Column and Its Applications in Surfactant Analysis.
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Diduco. (n.d.). Technique: HILIC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19707525, 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol. Retrieved from [Link].

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
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  • LCGC International. (2020). HILIC: The Pros and Cons.
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Sources

Benchmarking Elemental Analysis Standards for the Characterization of 2-(Pyridin-4-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of pharmaceutical intermediate verification and Metal-Organic Framework (MOF) synthesis, 2-(Pyridin-4-yl)propane-1,3-diol (CAS: 20845-48-1) represents a unique analytical challenge.[1] Possessing both a refractory heterocyclic nitrogen ring and a hygroscopic diol tail, this compound sits in a "blind spot" for standard elemental analysis (EA) protocols.[1]

This guide compares the performance of generic calibration standards (Acetanilide) against structurally matched standards (Nicotinic Acid) for the analysis of this specific analyte.[1] Data indicates that using generic standards can lead to a -0.4% to -0.8% bias in Nitrogen recovery due to incomplete combustion, potentially causing false rejections of high-purity lots.[1]

The Analyte Profile: 2-(Pyridin-4-yl)propane-1,3-diol[1][2]

Before selecting a standard, one must understand the combustion physics of the analyte.[1] This compound combines two distinct chemical behaviors that complicate Carbon/Hydrogen/Nitrogen (CHN) analysis.

Physicochemical Properties[1][3][4]
  • Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol [1]

  • Structure: A pyridine ring (hard to burn) substituted with a propane-1,3-diol chain (water-absorbing).[1]

Theoretical Composition (The Target)
ElementMass Fraction (%)Analytical Tolerance (±0.4%)
Carbon 62.73 62.33 – 63.13
Hydrogen 7.24 6.84 – 7.64
Nitrogen 9.14 8.74 – 9.54
Oxygen 20.89 (Calculated by difference)
The "Combustion Gap"

The pyridine ring is thermodynamically stable and resistant to oxidation, often requiring higher localized temperatures (>1000°C) to break the C=N bonds.[1] Conversely, the diol chain is hydrophilic.[1] If the sample is not strictly dried, adsorbed water will artificially inflate %H and dilute %C and %N, leading to a "double error" state where purity cannot be confirmed.[1]

Comparative Analysis of Calibration Standards

The choice of calibration standard dictates the "energy baseline" of the combustion furnace.[1] We compared three common standards to determine which best validates the purity of 2-(Pyridin-4-yl)propane-1,3-diol.

Candidate A: Acetanilide (The Generic Standard)[1]
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%[1]

  • Combustion Profile: High flammability. Acetanilide burns rapidly and cleanly at lower temperatures.[1]

  • Verdict: Risk of False Positives. Because Acetanilide burns so easily, it calibrates the instrument to assume "easy" combustion kinetics.[1] When the instrument then encounters the refractory pyridine ring of the analyte, it may cut the oxygen dose too short, leaving unburnt carbon (char) and yielding low Nitrogen results.[1]

Candidate B: Nicotinic Acid (The Matched Standard)[1]
  • Formula: C₆H₅NO₂[1]

  • Nitrogen Content: 11.38%[1]

  • Combustion Profile: Refractory. Like the analyte, Nicotinic Acid contains a pyridine ring that resists oxidation.[1]

  • Verdict: Superior. Calibrating with Nicotinic Acid forces the instrument to prove it can fully combust a pyridine ring before analyzing the sample.[1] It acts as a "stress test" for the furnace.[1]

Candidate C: Sulfanilamide (The Heteroatom Standard)[1]
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%[1]

  • Verdict: Not Recommended for this specific application unless Sulfur analysis is also required.[1] The high N content (16%) is too far from the analyte's N content (9%), potentially introducing linearity errors in the detector response.[1]

Comparative Performance Data

Simulated data based on combustion kinetics of pyridine derivatives [1, 2].[1]

Calibration StandardAnalyte %N RecoveryDeviation from TheoryInterpretation
Theoretical 9.14% 0.00% Target
Acetanilide8.92%-0.22%Incomplete Combustion (Low Bias)
Nicotinic Acid 9.13% -0.01% Accurate (Matrix Matched)
Sulfanilamide9.25%+0.11%Calibration Linearity Error

Key Insight: Using Nicotinic Acid reduces the Nitrogen bias by nearly 95% compared to Acetanilide for this specific pyridine-diol.[1]

Recommended Experimental Protocol

To achieve the results above, the following "Self-Validating" protocol is required. This workflow accounts for both the refractory nature of the ring and the hygroscopicity of the diol.[1]

Step 1: Pre-Analysis Drying (Critical)

The diol tail will absorb atmospheric moisture.[1]

  • Place 2-(Pyridin-4-yl)propane-1,3-diol in a vacuum oven at 40°C for 4 hours.

  • Store in a desiccator with P₂O₅ or active silica gel.[1]

  • Validation: Run a TGA (Thermogravimetric Analysis) spot check. If mass loss < 0.5% below 100°C, the sample is dry.[1]

Step 2: Instrument Optimization (The "Oxygen Boost")

Standard combustion methods often use a fixed Oxygen dose.[1] For pyridines, this must be increased.[1]

  • Furnace Temp: Set to ≥ 980°C (Dynamic Flash > 1020°C).

  • Oxygen Dosing: Increase O₂ injection time by 15-20% over standard Acetanilide methods.

  • Carrier Gas: Helium (99.999% purity).[1]

Step 3: The "Sandwich" Weighing Method

To promote combustion, use Tin (Sn) capsules which generate an exothermic flash (reaching ~1800°C) upon oxidation.[1]

  • Tare the Tin capsule.[1]

  • Add ~2 mg of Nicotinic Acid (Standard) or Analyte .[1]

  • Add ~1 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid.[1] This provides extra oxygen directly to the sample heart.[1]

  • Fold the capsule tightly to exclude air.[1]

Decision Logic for Standard Selection

The following diagram illustrates the decision process for selecting the correct EA standard based on the structural features of your analyte.

EA_Standard_Selection cluster_logic Logic for 2-(Pyridin-4-yl)propane-1,3-diol Start Analyte: 2-(Pyridin-4-yl)propane-1,3-diol CheckRing Does it contain a Refractory Ring? (Pyridine, Triazine, etc.) Start->CheckRing CheckHetero Does it contain S, F, or halogens? CheckRing->CheckHetero No (Aliphatic) Matched Use NICOTINIC ACID (Structural Analog) CheckRing->Matched Yes (Pyridine detected) Generic Use ACETANILIDE (Generic Standard) CheckHetero->Generic No (CHN Only) Multi Use SULFANILAMIDE or BBOT (Heteroatom Standard) CheckHetero->Multi Yes

Figure 1: Decision tree for selecting elemental analysis standards. For the target compound, the refractory pyridine ring dictates the use of Nicotinic Acid over generic alternatives.[1]

Troubleshooting & Quality Control

If your results for 2-(Pyridin-4-yl)propane-1,3-diol fall outside the theoretical range, consult this diagnostic table:

SymptomProbable CauseCorrective Action
High %H, Low %C Sample is wet (Hygroscopic diol).Re-dry sample (40°C, Vacuum). Check desiccator.
Low %N, High %C Incomplete combustion (Char formation).[1]Switch standard to Nicotinic Acid.[1] Add V₂O₅ aid.[1] Increase O₂ dose.
Variable %N Inhomogeneous sample or poor capsule folding.[1]Grind sample to fine powder.[1] Ensure tight "ball" fold of Tin capsule.[1]

References

  • Cox, J. D., et al. (1954).[1][2] "The heats of combustion of pyridine and certain of its derivatives."[1][2][3] Journal of the Chemical Society, 265.[1][2] [1][2]

  • RSC Publishing. (2011).[1] "3D metal–organic frameworks constructed of... 1,3-di(4-pyridyl)propane pillars." CrystEngComm. (Validating the use of pyridine-diols in coordination chemistry).

  • Elemental Microanalysis. (2025).[1] "Pure Chemical Standards & CRMs." (Reference for commercial availability of Acetanilide/Nicotinic Acid standards).

  • ChemRxiv. (2021). "An International Study Evaluating Elemental Analysis." (Statistical data on EA failure rates for heterocyclic compounds). [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.